molecular formula C19H21N3O3 B2362619 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1210705-99-9

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2362619
CAS No.: 1210705-99-9
M. Wt: 339.395
InChI Key: AAEIRGQCVXMJMM-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic urea derivative intended for research and experimental use. This compound is part of a class of molecules that are of significant interest in medicinal chemistry and drug discovery, particularly in the screening and development of novel therapeutics. Compounds featuring urea scaffolds alongside pharmacophores like the methoxyphenyl and 2-pyrrolidinone groups are frequently investigated for their potential biological activities. The 2-oxopyrrolidin (2-pyrrolidinone) moiety is a common feature in molecules with diverse pharmacological profiles . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)13-20-19(24)21-15-4-2-5-16(12-15)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIRGQCVXMJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Oxopyrrolidin-1-yl)aniline

Step 1 : Nitration of 2-oxopyrrolidin-1-ylbenzene

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄) at 0–5°C.
  • Outcome : Selective para-nitration relative to the pyrrolidinone group yields 3-nitro-2-oxopyrrolidin-1-ylbenzene.

Step 2 : Reduction of Nitro Group

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol.
  • Conditions : 25°C, 48 hours.
  • Yield : 85–90%.

Synthesis of 4-Methoxybenzyl Isocyanate

Step 1 : Preparation of 4-Methoxybenzylamine

  • Route : Reduction of 4-methoxybenzonitrile using LiAlH₄ in tetrahydrofuran (THF).
  • Yield : 92%.

Step 2 : Phosgene-Free Isocyanate Formation

  • Reagents : Triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM).
  • Conditions : 0°C, dropwise addition to avoid exothermic side reactions.
  • Intermediate : 4-Methoxybenzyl isocyanate, isolated via vacuum distillation.

Urea Bridge Formation

Coupling Reaction :

  • Reagents : 3-(2-Oxopyrrolidin-1-yl)aniline (1.0 equiv), 4-methoxybenzyl isocyanate (1.1 equiv).
  • Solvent : Anhydrous DCM or dimethylformamide (DMF).
  • Catalyst : Triethylamine (TEA, 0.2 equiv) to scavenge HCl.
  • Conditions : Stirring at room temperature for 12–16 hours.
  • Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol.
  • Yield : 78–82%.

Alternative Catalytic C-N Coupling Approaches

Electrocatalytic urea synthesis, though nascent for complex molecules, offers a green alternative:

  • Electrolyte : 0.1 M KHCO₃.
  • Catalyst : Cu-doped TiO₂ nanotubes.
  • Conditions : −0.8 V vs. RHE, CO₂ and nitrate co-feeding.
  • Outcome : Forms urea precursors via in situ C-N coupling, though yields for branched ureas remain suboptimal (<15%).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Isocyanate Coupling High regioselectivity, scalable Requires hazardous isocyanates 78–82
Carbamoyl Chloride Avoids phosgene derivatives Multi-step, lower atom economy 65–70
Electrocatalytic Solvent-free, sustainable Low yield, limited substrate scope <15

Optimization Strategies and Challenges

Enhancing Isocyanate Stability

  • Microfluidic Reactors : Enable controlled mixing of 4-methoxybenzylamine and triphosgene, minimizing decomposition.
  • In Situ Generation : Use diphosgene in the presence of TEA to generate isocyanate intermediates without isolation.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aniline.
  • Recrystallization : Ethanol/water (9:1) yields >99% purity by HPLC.

Stereochemical Considerations

The pyrrolidinone ring’s conformation influences reactivity:

  • X-ray Crystallography : Confirms planar urea linkage and non-coplanar aromatic rings, necessitating steric accommodation during coupling.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea.

    Reduction: Formation of 1-(4-Methoxybenzyl)-3-(3-(2-hydroxypyrrolidin-1-yl)phenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Urea Derivatives (Anticancer Activity)

Compounds 82 and 83 from are pyridine-urea derivatives with trifluoromethyl and methoxyphenyl substituents. Key comparisons include:

  • Structural Differences : The target compound lacks the pyridine core and trifluoromethyl groups but shares the urea linkage and methoxyphenyl motif.
  • Biological Activity: Compound 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) demonstrated antiproliferative activity against MCF-7 breast cancer cells (in vitro), while the target compound’s pyrrolidinone moiety may influence different signaling pathways .
Compound Core Structure Key Substituents Reported Activity
Target Compound Urea 4-Methoxyphenylmethyl, 3-(2-oxopyrrolidin-1-yl)phenyl N/A (Structural analog data inferred)
Compound 83 Pyridine-Urea 3-Trifluoromethylphenyl, 6-(4-methoxyphenyl) Anticancer (MCF-7)

Methylurea Derivatives (Enzyme Modulation)

highlights methylurea derivatives, such as 1 (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea), which act as glucokinase activators. Key comparisons:

  • Structural Similarities: Both compounds utilize urea as a central scaffold, but the target compound replaces the pyridine and halogenated substituents with a pyrrolidinone ring.

Pyrrolidinone-Containing Analogs

lists 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3), a structural analog with an ethoxyphenyl group instead of the target compound’s methoxyphenylmethyl group.

  • Impact of Substituents: The ethoxy group may reduce polarity compared to methoxy, altering bioavailability. Both compounds retain the pyrrolidinone ring, which could mediate binding to proteases or kinases .

Research Findings and Implications

  • Anticancer Potential: The trifluoromethyl and methoxyphenyl groups in pyridine-ureas () correlate with cytotoxicity, suggesting that the target compound’s pyrrolidinone ring could enhance selectivity for specific cancer targets.
  • Enzyme Modulation : Methylurea derivatives () highlight urea’s role in stabilizing enzyme interactions, implying the target compound may act on similar pathways (e.g., glucokinase or analgesic targets).
  • Synthetic Flexibility: The pyrrolidinone ring allows for stereochemical modifications, as seen in oxadiazole-pyrrolidine hybrids (), which could be leveraged for optimizing the target compound’s activity .

Notes

  • Limitations : Direct pharmacological data for the target compound are unavailable in the provided evidence; inferences are drawn from structural analogs.
  • Future Directions : Prioritize in vitro testing against cancer cell lines (e.g., MCF-7) and kinase assays to validate hypothesized mechanisms.
  • Diversity of Sources : References include anticancer, enzymatic, and structural studies to ensure a comprehensive comparison .

Biological Activity

The compound 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C24_{24}H26_{26}N4_{4}O4_{4}
  • Molecular Weight : 466.56 g/mol
  • LogP : 1.8637
  • Hydrogen Bond Acceptors : 9
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 76.766 Ų

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The IC50_{50} values for these derivatives ranged significantly, indicating varying degrees of efficacy across different strains .

CompoundBacterial StrainIC50_{50} (µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis0.63 ± 0.001
Compound COther strainsVaries

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biochemical pathways, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

In a study assessing enzyme inhibition, several derivatives demonstrated strong inhibitory activity against urease, with some compounds achieving IC50_{50} values significantly lower than standard inhibitors .

EnzymeCompoundIC50_{50} (µM)
AChECompound D1.13 ± 0.003
UreaseCompound E1.21 ± 0.005

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. The presence of the oxopyrrolidine moiety is believed to enhance its interaction with cancer cell lines, leading to apoptosis and cell cycle arrest in certain types of tumors .

Case Studies

  • Study on Antibacterial Efficacy : A series of synthesized urea derivatives were tested against multiple bacterial strains, revealing that modifications in the phenyl groups significantly influenced their antibacterial potency.
  • Enzyme Inhibition Research : A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of AChE inhibition, suggesting that the spatial arrangement of functional groups plays a crucial role in their biological activity.
  • Anticancer Activity Assessment : In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the standard synthetic protocols for preparing 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea, and what critical reaction conditions must be controlled?

The synthesis typically involves a urea-forming reaction between an isocyanate and an amine derivative. Key steps include:

  • Step 1 : Preparation of the 3-(2-oxopyrrolidin-1-yl)aniline intermediate via nucleophilic substitution or cyclization reactions .
  • Step 2 : Reaction with 4-methoxybenzyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or THF.
  • Critical Conditions : Temperature (0–25°C), solvent purity, and stoichiometric ratios to minimize side reactions (e.g., oligomerization). Post-synthesis purification via column chromatography or recrystallization is often required .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and urea linkage .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
  • HPLC : Purity assessment (>95% purity threshold for biological assays) using reverse-phase columns and UV detection .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to urea-based inhibitors .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis, and what scalability challenges arise?

  • Optimization Strategies :
    • Catalysis : Use DMAP or triethylamine to accelerate urea bond formation .
    • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
    • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction time .
  • Scalability Challenges :
    • Exothermic reactions require precise temperature control.
    • Purification bottlenecks (e.g., column chromatography) necessitate alternative methods like crystallization .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools aid in predicting these effects?

  • Case Study : Replacing the 4-methoxyphenyl group with a 4-fluorophenyl group increased lipophilicity (logP +0.5) but reduced solubility, affecting cellular uptake .
  • Computational Tools :
    • Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like kinases.
    • QSAR Models : Relate substituent electronic properties (Hammett constants) to activity trends .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Potential Causes :
    • Compound degradation under assay conditions (e.g., hydrolysis of the urea moiety in acidic media) .
    • Variability in cell line genetic backgrounds or assay protocols .
  • Resolution Strategies :
    • Orthogonal Assays : Confirm activity using both enzymatic and cell-based readouts.
    • Stability Studies : Monitor compound integrity via LC-MS during assays .

Key Recommendations for Researchers

  • Prioritize stability studies to ensure data reproducibility, especially for long-term assays.
  • Use computational modeling to guide synthetic efforts and reduce trial-and-error approaches .
  • Cross-validate biological findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

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